ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
Overview
Description
Ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylsulfonyl group, and an alanyl amino group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethoxyphenylamine with methylsulfonyl chloride to form N-(4-ethoxyphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with alanyl chloride to produce N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl chloride. Finally, this compound is reacted with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: A simpler analog with a similar benzoate ester structure but lacking the ethoxyphenyl and methylsulfonyl groups.
Ethyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)alaninate: A closely related compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxy-N-methylsulfonylanilino)propanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-5-28-19-13-11-18(12-14-19)23(30(4,26)27)15(3)20(24)22-17-9-7-16(8-10-17)21(25)29-6-2/h7-15H,5-6H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFYCRMIRCPWDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)C(=O)OCC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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